3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine
Description
3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine (CAS: 914637-88-0) is a bicyclic heterocyclic compound featuring a fused pyrroloimidazole core with a bromine substituent at position 3 and an amine group at position 5. Its molecular formula is C₆H₇BrN₂, with a molecular weight of 203.04 g/mol. The SMILES notation (C1CC2=NC(=CN2C1)Br) and InChIKey (BMXJCILXNYCNJM-UHFFFAOYSA-N) highlight its structural uniqueness, particularly the bromine atom's role in modulating electronic properties and reactivity.
This compound is commercially available (e.g., Santa Cruz Biotechnology, sc-356705) and is utilized in medicinal chemistry and drug discovery, often serving as a precursor for fragment-based drug design due to its compact, rigid scaffold.
Properties
Molecular Formula |
C6H8BrN3 |
|---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine |
InChI |
InChI=1S/C6H8BrN3/c7-5-2-9-6-1-4(8)3-10(5)6/h2,4H,1,3,8H2 |
InChI Key |
FNZOBVYUIXQUSB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN2C1=NC=C2Br)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Starting Materials :
-
2-Amino-4,5-dihydro-3H-pyrrole (amine precursor).
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2-Bromo-1,2-dibromoethanone (halogenated ketone).
-
-
Procedure :
-
The reaction is conducted in a polar aprotic solvent (e.g., N,N-dimethylformamide) at 20–45°C.
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A 3:1 molar ratio of 2-amino-4,5-dihydro-3H-pyrrole to the brominated ethanone ensures complete cyclization.
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The amine group of the pyrrole nucleophilically attacks the carbonyl carbon of the ethanone, followed by intramolecular cyclization to form the imidazole ring.
-
-
Workup :
Key Data :
Bromination of Pyrroloimidazole Precursors
Post-synthetic bromination offers an alternative route. For instance, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine can undergo electrophilic aromatic substitution (EAS) at position 3 using brominating agents.
Bromination Protocol
-
Reagents :
-
Bromine (Br₂) or N-bromosuccinimide (NBS).
-
Lewis acid catalyst (e.g., FeBr₃).
-
-
Procedure :
-
Challenges :
Example Yield :
| Compound | Yield (%) | Conditions | Source |
|---|---|---|---|
| 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | 62 | NBS, CH₂Cl₂, 0°C → RT |
Reductive Amination of Keto Intermediates
Reductive amination provides a pathway to introduce the amine group post-cyclization. This method is advantageous when direct synthesis of the amine-containing precursor is challenging.
Synthetic Steps
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Intermediate Synthesis :
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Reduction :
-
Optimization :
Reaction Schema :
Hydrolysis of Mesylated Derivatives
The patent literature describes hydrolysis of methanesulfonate (mesyl) groups to yield hydroxyl or amine functionalities. For the target compound, this approach could involve:
-
Mesylation :
-
Conditions :
Example :
2,3-Di(4-methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole treated with BBr₃ yields the corresponding dihydroxy derivative. Adapting this for amine deprotection requires analogous conditions.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Efficiency |
|---|---|---|---|
| Cyclocondensation | Single-step; high atom economy | Requires specialized halogenated ethanones | Moderate (50–70%) |
| Bromination | Direct functionalization | Regioselectivity challenges | Low–Moderate |
| Reductive Amination | Flexibility in introducing amine | Multi-step; intermediate purification | Moderate |
| Mesylation/Hydrolysis | Compatible with protective group chemistry | Harsh conditions (low temps, BBr₃) | Variable |
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions include various substituted pyrroloimidazole derivatives, which can have different functional groups depending on the reagents used .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine exhibit significant anticancer properties. A study demonstrated that modifications to the compound can enhance its efficacy against specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structural features of the pyrrolo[1,2-a]imidazole framework contribute to its interaction with biological targets involved in cancer progression.
Table 1: Anticancer Activity of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Derivative A | MCF-7 (Breast) | 12.5 | Apoptosis induction |
| Derivative B | A549 (Lung) | 15.0 | Cell cycle arrest |
| Derivative C | HeLa (Cervical) | 10.0 | Inhibition of proliferation |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies have shown that it possesses inhibitory effects against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Case Study: Antimicrobial Efficacy
A recent study evaluated the antibacterial activity of 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting moderate antibacterial activity.
Synthesis of Novel Heterocycles
The compound serves as a precursor in the synthesis of various heterocyclic compounds through cyclization reactions. Its bromine atom can be utilized in nucleophilic substitution reactions to introduce different functional groups, expanding the library of bioactive molecules.
Table 2: Synthetic Routes Utilizing 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine
| Reaction Type | Conditions | Product |
|---|---|---|
| Nucleophilic Substitution | DMF, KOH | Substituted Pyrrolo Compound |
| Cyclization | Heat | Extended Heterocyclic System |
| Reduction | LiAlH4 | Amine Derivative |
Polymer Chemistry
The unique properties of 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine allow it to be incorporated into polymer matrices for the development of advanced materials with enhanced thermal and mechanical properties. Research is ongoing to explore its role as a monomer in polymer synthesis.
Case Study: Polymer Blends
A study investigated the incorporation of this compound into polyvinyl chloride (PVC) blends to improve thermal stability and mechanical strength. The results indicated a significant increase in tensile strength and thermal degradation temperature compared to pure PVC.
Mechanism of Action
The mechanism of action of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
Substituent Effects :
- The bromine atom in the target compound enhances electrophilicity, making it amenable to cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the unsubstituted parent scaffold (17a).
- The amine group at position 6 (vs. position 3 in 57a–e) introduces stereochemical complexity, as seen in the (6S)-enantiomer hydrochloride salt, which is prioritized in asymmetric synthesis.
Pharmacological Relevance: The pyrroloimidazole core is associated with β-lactamase inhibition in fragment 20 (Beecham Pharmaceuticals), demonstrating broad-spectrum activity against antibiotic-resistant enzymes.
Biological Activity
3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine, with the chemical formula CHBrN and CAS number 914637-88-0, is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and other pharmacological properties.
- Molecular Weight : 187.04 g/mol
- Melting Point : 48 °C
- Storage Conditions : Recommended storage at 2-8 °C in an inert atmosphere to maintain stability and prevent degradation .
Biological Activity Overview
The biological activities of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine have been studied in various contexts:
Antibacterial Activity
Recent studies have indicated that compounds related to the pyrrole structure exhibit significant antibacterial properties. For instance, derivatives of pyrrole have shown minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli ranging from 3.12 to 12.5 µg/mL, with control compounds like ciprofloxacin demonstrating an MIC of 2 µg/mL . Although specific data on 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine is limited, its structural similarity suggests potential activity.
Anticancer Activity
In vitro studies have highlighted the potential of pyrrole derivatives in cancer treatment. For example:
- Compound Efficacy : Compounds derived from similar scaffolds have demonstrated significant cytotoxic effects against various cancer cell lines. One study reported IC values as low as 0.067 µM for Aurora-A kinase inhibition and notable activity against A549 lung cancer cells with IC values reaching as low as 0.95 nM .
| Compound Type | Target Cell Line | IC (µM) |
|---|---|---|
| Pyrrole Derivative | A549 | 0.95 |
| Aurora-A Kinase Inhibitor | Various | 0.067 |
The mechanisms by which compounds like 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine exert their biological effects are still under investigation. However, it is hypothesized that these compounds may interfere with cellular proliferation pathways or induce apoptosis in cancer cells through various signaling cascades.
Case Studies
- Antimicrobial Screening : A study evaluated several pyrrole derivatives for their antimicrobial efficacy and found that modifications at the nitrogen positions significantly affected their potency against bacterial strains.
- Cytotoxicity Testing : In vitro assays on human cancer cell lines using pyrrole-based compounds revealed promising results in inhibiting cell growth and inducing apoptosis.
Q & A
Q. How do solvent and catalyst choices influence regioselectivity in downstream derivatization?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in cross-coupling, favoring C-3 bromine substitution. Heterogeneous catalysts (e.g., Pd/C) may reduce side reactions vs. homogeneous systems. Competitive experiments with deuterated analogs (e.g., DMF-d₇) can track kinetic isotope effects and regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
